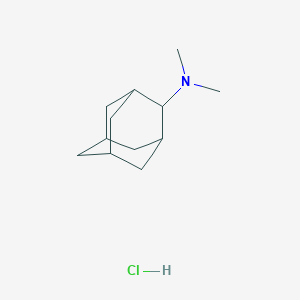

2-Adamantanamine, N,N-dimethyl-, hydrochloride

Beschreibung

BenchChem offers high-quality 2-Adamantanamine, N,N-dimethyl-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Adamantanamine, N,N-dimethyl-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N,N-dimethyladamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-13(2)12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAKUGDAZMHAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC(C2)CC1C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147087 | |

| Record name | 2-Adamantanamine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10535-34-9 | |

| Record name | 2-Adamantanamine, N,N-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanamine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Adamantanamine, N,N-dimethyl-, hydrochloride mechanism of action

The following technical guide details the mechanism of action, pharmacology, and experimental validation of N,N-Dimethyl-2-adamantanamine Hydrochloride (also referred to as N,N-dimethyl-2-aminoadamantane).

This analysis distinguishes the compound from its structural analogs Amantadine (1-adamantanamine) and Memantine (3,5-dimethyl-1-adamantanamine), focusing on the specific pharmacological shifts induced by the N,N-dimethyl substitution at the 2-position.

Mechanism of Action, Signaling Pathways, and Experimental Validation

Executive Summary

N,N-Dimethyl-2-adamantanamine hydrochloride is a lipophilic, tricyclic tertiary amine derived from the adamantane cage. Unlike its primary amine predecessors (Amantadine, Rimantadine) which are primarily utilized for influenza M2 channel blockade and moderate NMDA antagonism, the N,N-dimethyl substitution at the 2-position significantly alters its pharmacodynamic profile.

Core Mechanisms:

-

NMDA Receptor Antagonism: Acts as a low-affinity, voltage-dependent, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor pore.[1]

-

Sigma-1 Receptor (σ1R) Modulation: The tertiary amine structure drastically increases affinity for σ1 receptors compared to primary adamantamines, mediating neuroprotection and modulation of calcium signaling.

-

M2 Proton Channel Blockade: Retains binding capacity to the Influenza A M2 pore, though steric bulk at the nitrogen often modifies resistance profiles compared to Amantadine.

Chemical Identity & Structural Pharmacology[2][3]

The structural distinction of this compound dictates its unique binding kinetics.

| Feature | Amantadine (Standard) | N,N-Dimethyl-2-Adamantanamine | Pharmacological Impact |

| Amine Position | C1 (Bridgehead) | C2 (Bridge) | C2 substitution alters the vector of the nitrogen lone pair, affecting channel docking orientation. |

| N-Substitution | Primary (-NH₂) | Tertiary (-N(CH₃)₂) | Increases lipophilicity (LogP) and σ1 receptor affinity; creates steric bulk in narrow ion pores. |

| Chirality | Achiral | Achiral | The C2 position in unsubstituted adamantane is symmetric; however, the N-dimethyl group adds bulk without introducing a chiral center in the cage itself. |

Mechanism of Action: Deep Dive

NMDA Receptor Antagonism (Trapping Block)

The compound functions as an open-channel blocker . It does not compete with glutamate or glycine (agonists) but enters the ion channel pore only when it is open.

-

Binding Site: The PCP/Mg²⁺ site within the transmembrane domain of the GluN1/GluN2 subunits.

-

Kinetics: The "trapping" mechanism implies that once the channel closes, the drug can be trapped inside. However, the N,N-dimethyl group accelerates the "off-rate" compared to high-affinity blockers like MK-801, preventing the severe psychotomimetic side effects associated with complete blockade.

-

Voltage Dependence: Like Mg²⁺, the positively charged ammonium headgroup interacts with the electric field of the membrane. Depolarization relieves the block, allowing physiological signaling (LTP) to proceed while blocking pathological tonic influx (excitotoxicity).

Sigma-1 Receptor (σ1R) Modulation

Structure-Activity Relationship (SAR) data indicates that converting the primary adamantyl-amine to a tertiary amine (N,N-dimethyl) significantly enhances Sigma-1 receptor affinity .

-

Mechanism: The compound binds to the σ1R at the endoplasmic reticulum-mitochondria-associated membrane (MAM).

-

Downstream Effect:

-

Chaperones IP3 receptors, ensuring proper Ca²⁺ flux into mitochondria.

-

Prevents ER stress and inhibits microglial activation.

-

Causality: High lipophilicity allows rapid penetration of the ER membrane to access the σ1R ligand-binding pocket.

-

Influenza A M2 Channel Blockade

The adamantane cage fits into the hydrophobic barrel of the homotetrameric M2 proton channel.

-

Interaction: The cage stabilizes the channel in a closed conformation. The ammonium group (protonated at physiological pH) mimics the hydronium ion, disrupting the proton relay system mediated by His37 and Trp41 .

-

Steric Constraint: The two methyl groups on the nitrogen can introduce steric clashes with the Val27 "gate" region in certain mutant strains, potentially altering the resistance profile compared to the smaller Amantadine.

Visualization of Signaling Pathways

Diagram 1: NMDA Receptor Blockade & Neuroprotection

This diagram illustrates the dual mechanism: blocking the excitotoxic Ca²⁺ influx at the NMDA receptor while simultaneously activating the Sigma-1 receptor to promote cell survival.

Caption: Dual-action mechanism showing NMDA pore blockade preventing excitotoxicity and Sigma-1 activation promoting mitochondrial resilience.

Experimental Protocols for Validation

To validate the activity of N,N-Dimethyl-2-adamantanamine, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch-Clamp (NMDA Antagonism)

Objective: Determine the IC₅₀ and voltage dependence of the channel block.

-

Cell System: HEK293 cells transiently transfected with GluN1/GluN2B subunits.

-

Solutions:

-

Extracellular:[2] Mg²⁺-free Ringer’s solution containing 10 µM Glycine and 100 µM Glutamate to sustain channel opening.

-

Intracellular: CsCl-based pipette solution (to block K⁺ channels).

-

-

Procedure:

-

Clamp cells at -70 mV .

-

Apply Glutamate/Glycine to elicit a steady-state current (

). -

Perfuse N,N-Dimethyl-2-adamantanamine (0.1 µM – 100 µM) until equilibrium (

). -

Voltage Ramp: Perform voltage ramps from -100 mV to +40 mV to assess voltage dependence (Woodhull analysis).

-

-

Validation Metric: The current-voltage (I-V) relationship should show a "J-shaped" curve (stronger block at hyperpolarized potentials) characteristic of charged pore blockers.

Protocol B: Sigma-1 Receptor Radioligand Binding

Objective: Quantify affinity (

-

Tissue Source: Guinea pig brain membranes or CHO cells expressing human σ1R.

-

Radioligand: [³H]-(+)-Pentazocine (specific for σ1).

-

Competition Assay:

-

Incubate membranes with 2 nM [³H]-(+)-Pentazocine.

-

Add increasing concentrations of N,N-Dimethyl-2-adamantanamine (10⁻⁹ to 10⁻⁴ M).

-

Incubate for 120 min at 37°C.

-

Terminate by rapid filtration over glass fiber filters.

-

-

Data Analysis: Plot displacement curves. A steeper displacement compared to Amantadine confirms the enhanced affinity due to the N,N-dimethyl group.

References

-

Parsons, C. G., et al. (1999).[3] "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data."[3] Neuropharmacology.

-

Kornhuber, J., et al. (1993).[4] "Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex." Neuroscience Letters. (Demonstrates tertiary amine adamantanes have superior Sigma affinity).

-

Blanpied, T. A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block."[5][6] Journal of Neuroscience.

-

Wang, C., et al. (2013). "Structure and dynamics of the M2 proton channel of influenza A virus." Nature. (Provides structural basis for adamantane binding in M2).

-

Nguyen, L., et al. (2022). "Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application." Molecules. (Discusses N-substituted adamantane derivatives).

Sources

- 1. iipseries.org [iipseries.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amantadine inhibits NMDA receptors by accelerating channel closure during channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-2-adamantanamine Hydrochloride

Introduction: The Significance of the Adamantane Scaffold in Drug Discovery

The adamantane moiety, a rigid, lipophilic, and thermodynamically stable tricycle-de-cane cage structure, has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it a valuable scaffold for designing drugs that target specific biological receptors. N,N-dimethyl-2-adamantanamine hydrochloride, a derivative of 2-aminoadamantane, represents a class of compounds with potential applications in drug development, leveraging the distinctive properties of the adamantane core. This guide provides a comprehensive overview of the core physicochemical properties of N,N-dimethyl-2-adamantanamine hydrochloride, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, primarily 2-aminoadamantane hydrochloride and N,N-dimethyl-1-adamantanamine, to provide a robust and scientifically grounded profile.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For N,N-dimethyl-2-adamantanamine hydrochloride, these properties are influenced by the rigid adamantane cage, the tertiary amine functionality, and its salt form.

| Property | Estimated/Reported Value | Remarks and Comparative Analysis |

| Molecular Formula | C₁₂H₂₂ClN | Calculated for the hydrochloride salt. |

| Molecular Weight | 215.76 g/mol | Calculated for the hydrochloride salt. |

| Melting Point | >300 °C | Based on the reported melting point of 2-aminoadamantanamine hydrochloride which is >300 °C[1][2]. The N,N-dimethylation is not expected to significantly alter this property for the hydrochloride salt. |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | 1-Adamantanamine hydrochloride is freely soluble in water[3][4][5]. While N,N-dimethylation increases lipophilicity, the hydrochloride salt form is expected to retain good aqueous solubility. Solubility data for 1-adamantanamine hydrochloride in various solvents is available and provides a good reference[6]. |

| pKa (of the conjugate acid) | ~10.5 - 11.0 | The pKa of 1-aminoadamantane is approximately 10.1-10.58[3]. N,N-dimethylation of aliphatic amines can have a variable effect on pKa in aqueous solution due to a combination of inductive effects and solvation, but it generally results in a slight increase in basicity. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | The LogP of amantadine (1-aminoadamantane) is approximately 2.44[3]. The addition of two methyl groups is expected to increase the lipophilicity and therefore the LogP value. |

| Appearance | White to off-white crystalline powder | Based on the typical appearance of adamantane amine hydrochlorides[1]. |

Spectroscopic and Analytical Characterization

A comprehensive understanding of a compound's structure and purity requires various spectroscopic and analytical techniques. The following sections detail the expected spectral characteristics and analytical methodologies for N,N-dimethyl-2-adamantanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for N,N-dimethyl-2-adamantanamine are predicted based on the known spectra of adamantane derivatives[7].

Expected ¹H NMR Spectral Features:

-

Adamantane Protons: A complex series of multiplets between δ 1.5 and 2.5 ppm. The protons on the adamantane cage will exhibit complex splitting patterns due to their rigid, polycyclic nature.

-

N-Methyl Protons: A singlet at approximately δ 2.2-2.4 ppm, integrating to 6 protons. The exact chemical shift will be influenced by the solvent and the protonation state of the nitrogen.

-

Proton at C2: A broad singlet or multiplet, shifted downfield compared to other adamantane protons, due to the adjacent nitrogen atom.

Expected ¹³C NMR Spectral Features:

-

Adamantane Carbons: Resonances in the range of δ 25-70 ppm. The carbon atom attached to the nitrogen (C2) will be significantly deshielded and is expected to appear around δ 60-70 ppm.

-

N-Methyl Carbons: A signal at approximately δ 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Spectral Features of N,N-dimethyl-2-adamantanamine Hydrochloride:

-

N-H Stretch (of the hydrochloride): A broad absorption band in the region of 2400-2800 cm⁻¹, characteristic of a tertiary amine salt.

-

C-H Stretch (adamantane): Multiple sharp absorption bands in the region of 2850-2950 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1100-1250 cm⁻¹.

-

Fingerprint Region: A complex pattern of absorptions below 1500 cm⁻¹ that is unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectral Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): For the free base (N,N-dimethyl-2-adamantanamine, C₁₂H₂₁N), the molecular ion peak would be at m/z 179.

-

Base Peak: A fragment resulting from alpha-cleavage (loss of a methyl group) is expected to be prominent, leading to an ion at m/z 164. Another likely fragmentation is the loss of the dimethylamino group, resulting in the adamantyl cation at m/z 135[8][9].

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and analysis of adamantane derivatives. These should be adapted and optimized for the specific target compound.

Synthesis of N,N-dimethyl-2-adamantanamine Hydrochloride

The synthesis can be envisioned as a two-step process starting from 2-adamantanone.

Step 1: Reductive Amination of 2-Adamantanone to 2-Aminoadamantane

This reaction introduces the amino group at the 2-position of the adamantane cage.

Figure 1: General workflow for the synthesis of 2-aminoadamantane.

Protocol:

-

To a solution of 2-adamantanone in pyridine, add hydroxylamine hydrochloride and stir at room temperature to form the oxime.

-

Isolate the 2-adamantanone oxime.

-

Reduce the oxime to the primary amine using a reducing agent such as sodium in ethanol or catalytic hydrogenation (e.g., H₂ over a Raney nickel or platinum catalyst).

-

Purify the resulting 2-aminoadamantane by crystallization or chromatography.

Step 2: N,N-Dimethylation of 2-Aminoadamantane

This step introduces the two methyl groups onto the nitrogen atom. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Figure 2: General workflow for the N,N-dimethylation of 2-aminoadamantane.

Protocol:

-

To a solution of 2-aminoadamantane, add an excess of formaldehyde (as an aqueous solution) and formic acid.

-

Heat the reaction mixture to reflux until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and make it basic with a suitable base (e.g., NaOH).

-

Extract the N,N-dimethyl-2-adamantanamine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract and evaporate the solvent to yield the crude product.

-

Purify the product by distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified N,N-dimethyl-2-adamantanamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

Collect the precipitated N,N-dimethyl-2-adamantanamine hydrochloride by filtration, wash with the solvent, and dry under vacuum.

Analytical High-Performance Liquid Chromatography (HPLC) Method

Due to the lack of a strong chromophore, derivatization is often necessary for the sensitive UV detection of adamantanamines.

Figure 3: Workflow for the HPLC analysis of N,N-dimethyl-2-adamantanamine.

Protocol:

-

Derivatization: React a known amount of the sample with a derivatizing agent such as dansyl chloride in a suitable buffer (e.g., borate buffer, pH 9-10) at an elevated temperature (e.g., 60 °C) for a specified time.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., ~254 nm for dansyl derivatives).

-

-

Quantification: Prepare a calibration curve using standards of known concentrations and quantify the analyte based on the peak area.

Conclusion and Future Perspectives

N,N-dimethyl-2-adamantanamine hydrochloride is a molecule of interest due to its structural relationship to pharmacologically active adamantane derivatives. This guide has provided a comprehensive, albeit largely predictive, overview of its physicochemical properties, grounded in the established chemistry of related compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of this and similar molecules. Further experimental investigation is warranted to definitively determine the physicochemical parameters of N,N-dimethyl-2-adamantanamine hydrochloride and to explore its potential applications in drug discovery and development. The unique properties of the adamantane scaffold continue to offer exciting opportunities for the design of novel therapeutic agents.

References

- Vu, D. B., Nguyen, T. V., Le, S. T., & Phan, C. D. (2017). An Improved Synthesis of Amantadine Hydrochloride. Organic Process Research & Development, 21(10), 1758-1760.

- PubChem. (n.d.). Amantadine. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Aminoadamantane. National Center for Biotechnology Information.

- Sigma-Aldrich. (2025).

- Ren, H., Ying, H., Ouyang, P., Lin, J., & Jing, L. (2007). Synthesis and IR/MS Study of 3,5-Dimethyladamantanamine Hydrochloride Salt. Asian Journal of Chemistry, 19(5), 3561.

- Pehk, T., Lippmaa, E., Sevostjanova, V. V., Krayuschkin, M. M., & Tarasova, A. I. (1971). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-791.

- Tu, Y., Yi, Z., Liao, J., & Song, S. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363-368.

- Duddeck, H. (1986). ¹³C NMR Spectroscopy of Adamantane Derivatives. In Adamantane: The Chemistry of Diamond Molecules (pp. 245-281). Wiley.

- Fisher Scientific. (2002).

- MDPI. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Molecules, 27(17), 5645.

- ResearchGate. (2017).

- Echemi. (n.d.). 3-(2-adamantylidene)-N,N-dimethylpropan-1-amine;hydrochloride.

- Japanese Pharmacopoeia. (2011). Amantadine Hydrochloride.

- NIST. (n.d.). 1-Adamantanamine, N,N-dimethyl-. National Institute of Standards and Technology.

- Wikipedia. (n.d.). Adamantane.

- MUNI. (2008). The synthesis and characterization of new aminoadamantane derivatives of hexachloro-cyclo-triphosphazene. Polyhedron, 27(14), 3015-3021.

- Thermo Fisher Scientific. (n.d.). 2-Adamantanamine hydrochloride, 98+%.

- Sigma-Aldrich. (n.d.). 2-Adamantylamine hydrochloride.

- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. International Journal of Molecular Sciences, 25(9), 4753.

- ChemicalBook. (n.d.). Amantadine(768-94-5) 1H NMR spectrum.

- Sultana, N., Arayne, M. S., Haider, A., & Shahnaz, H. (2014). Synthesis and Characterization of 3s, 5s, 7s-Adamantan-1-Amine Complexes with Metals of Biological Interest.

- MassBank. (2017). Amantadine.

- Cheméo. (n.d.). Adamantane.

- AERU. (2025). Amantadine hydrochloride. University of Hertfordshire.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- RSC Publishing. (2016). Infrared spectra and structures of protonated amantadine isomers: detection of ammonium and open-cage iminium ions. Physical Chemistry Chemical Physics, 18(34), 23737-23746.

- SciELO. (2015). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. Brazilian Journal of Chemical Engineering, 32(4), 1015-1022.

- PMC. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. Future Medicinal Chemistry, 15(21), 1845-1863.

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- LKT Labs. (n.d.). Amantadine Hydrochloride.

- Walsh Medical Media. (2012). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochloride.

-

JLUpub. (n.d.). Synthesis of (Nor)-Adamantane Derivatives via[3][8]-Alkyl Migration Reactions. Retrieved from a valid URL.

- Organic Chemistry Data. (2017). Bordwell pKa Table.

- NIST. (n.d.). Adamantane, 1,3-dimethyl-. National Institute of Standards and Technology.

- RSC Publishing. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-9290.

- ResearchGate. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model.

- MDPI. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Polymers, 14(19), 4058.

- USP. (2011). Amantadine Hydrochloride.

- SpectraBase. (n.d.). [ME2NN]-CO-(N-ADAMANTYL).

- Journal of Chemical Technology and Metallurgy. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.

- NIST. (n.d.). 1-Adamantanamine, N,N-dimethyl-. National Institute of Standards and Technology.

Sources

- 1. 2-Adamantanamine hydrochloride, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-アダマンチルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amantadine hydrochloride [sitem.herts.ac.uk]

- 5. Amantadine Hydrochloride - LKT Labs [lktlabs.com]

- 6. scielo.br [scielo.br]

- 7. kbfi.ee [kbfi.ee]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. 2-Aminoadamantane | C10H17N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and characterization of Memantine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Memantine Hydrochloride

This guide provides a comprehensive technical overview of the synthesis and characterization of Memantine hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride), a critical N-methyl-D-aspartate (NMDA) receptor antagonist for the management of moderate to severe Alzheimer's disease.[1][2] The adamantane cage structure of Memantine presents unique synthetic challenges and necessitates a robust analytical framework for its characterization. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the methodological choices.

Part 1: Strategic Synthesis of Memantine Hydrochloride

While several synthetic routes to Memantine hydrochloride have been reported, efficiency, safety, and scalability are paramount in selecting an optimal pathway.[3][4] Early methods often involved multi-step processes starting from 1,3-dimethyladamantane, proceeding through bromination and subsequent amination, with overall yields in the range of 54-77%.[3][4]

This guide will focus on a more streamlined and efficient two-step synthesis developed to bypass the use of hazardous reagents like liquid bromine and improve overall yield to over 80%.[3][5] This approach begins with the commercially available 1,3-dimethyladamantane and proceeds through a formamide intermediate.

The Chosen Synthetic Pathway: A Causality-Driven Approach

The selected method involves a Ritter-type reaction to form an N-formyl intermediate, followed by acid-catalyzed hydrolysis to yield the final hydrochloride salt.[5] This pathway is advantageous due to its high yield, operational simplicity, and avoidance of more toxic intermediates.[5]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane

This key step leverages a Ritter-type reaction. The adamantane cage is highly stable, but the bridgehead carbons are tertiary. In the presence of a strong acid like nitric acid, a stable tertiary carbocation is generated at one of the bridgehead positions.[5] This electrophilic center is then readily attacked by the lone pair of electrons on the nitrogen atom of formamide, a nucleophile, to form the N-formyl intermediate.[5] This one-pot reaction is highly efficient, with reported yields of up to 98%.[5]

Experimental Protocol: N-Formyl-1-amino-3,5-dimethyladamantane Synthesis [5]

-

Reaction Setup: In a suitable round-bottom flask equipped with a stirrer and addition funnel, slowly add 1,3-dimethyladamantane (1.0 eq) to nitric acid (10.0 eq) at 20–25 °C over a period of 20-30 minutes.

-

Stirring: Stir the mixture at this temperature for 1 hour.

-

Formamide Addition: Slowly add formamide (9.0 eq) to the reaction mixture over 30 minutes.

-

Heating: Heat the mixture to 85 °C and maintain for 2 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction to 5–10 °C and carefully pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Work-up: The organic layers are typically combined, washed, dried, and concentrated under vacuum to yield the crude N-formyl intermediate, which can often be used in the next step without further purification.

Step 2: Hydrolysis to Memantine Hydrochloride

The conversion of the formamide to the primary amine is achieved through acid-catalyzed hydrolysis. This is a classic and robust organic transformation. The mechanism involves the protonation of the amide's carbonyl oxygen by the strong acid (HCl), which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[6][7] This intermediate subsequently collapses, eliminating a molecule of formic acid and leaving the protonated amine, which crystallizes as the hydrochloride salt upon cooling and concentration.[6] Performing the hydrolysis under acidic conditions is more efficient as it directly yields the desired salt form.[6]

Experimental Protocol: Memantine Hydrochloride Synthesis [8]

-

Reaction Setup: In a round-bottom flask, combine N-formyl-1-amino-3,5-dimethyladamantane (1.0 eq), water, and concentrated hydrochloric acid (36%).

-

Heating: Stir the mixture and heat to reflux for 1 hour.

-

Concentration: Cool the reaction and concentrate it to approximately half its original volume using a rotary evaporator.

-

Crystallization: To the concentrated solution, add n-hexane and heat again to reflux for 30 minutes.

-

Isolation: Cool the mixture to 5–10 °C for 1 hour to allow the white solid product to crystallize.

-

Purification: Filter the solid, wash with cold ethyl acetate, and dry under a vacuum. For higher purity, the product can be recrystallized from a mixture of methanol and ethyl acetate.[8] The final product is a white crystalline solid.[5]

Part 2: Comprehensive Characterization and Quality Control

Confirming the identity, purity, and quality of the synthesized Memantine hydrochloride is a critical, self-validating step. A multi-technique approach is required, as stipulated by pharmacopeial standards like the United States Pharmacopeia (USP).[1]

dot digraph "Analytical_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: A typical analytical workflow for the characterization of Memantine Hydrochloride.

Spectroscopic Characterization

Spectroscopic methods provide fingerprint-level confirmation of the molecular structure.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Complex multiplets corresponding to the adamantane cage protons; a broad singlet for the -NH₃⁺ protons. A characteristic singlet for the two methyl groups is also expected.[1][9] |

| FTIR | Functional Group ID | Broad absorption bands indicative of the N-H stretching of the primary amine salt (e.g., ~3441 cm⁻¹); C-H stretching peaks (~2900-2950 cm⁻¹); and C-N stretching (~1364 cm⁻¹).[1][8] |

| Mass Spec. | Molecular Weight | An intense peak for the molecular ion [M-HCl+H]⁺ at m/z 180.17, corresponding to the free base.[8][10] |

Chromatographic Purity Assessment

Chromatography is the gold standard for assessing purity and quantifying impurities. Memantine lacks a strong UV chromophore, which presents an analytical challenge.[11][12] Therefore, methods often employ derivatization or alternative detection techniques.

| Method | Principle & Conditions |

| HPLC with UV/RI | Due to the lack of a chromophore, detection can be performed at low wavelengths (~203-229 nm) or using a Refractive Index (RI) detector.[13][14][15] A typical mobile phase might consist of a buffered aqueous solution with acetonitrile and/or methanol on a C18 column.[16] |

| HPLC with Derivatization | Pre-column derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC) or 1-fluoro-2,4-dinitrobenzene (FDNB) attaches a UV-active or fluorescent moiety, enabling highly sensitive detection.[17][18] |

| Gas Chromatography (GC) | GC is often used to determine organic impurities as per USP standards.[1] The sample is typically neutralized to form the volatile free base before injection.[19] |

Protocol: Sample Preparation for HPLC Assay [17]

-

Stock Solution: Accurately weigh approximately 10 mg of Memantine hydrochloride and transfer to a 100 mL volumetric flask.

-

Dissolution: Add a suitable solvent (e.g., 0.1 M HCl), sonicate for 15 minutes to ensure complete dissolution, and make up to volume.

-

Filtration: Filter the solution through a 0.45 μm membrane filter.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration within the linear range of the method (e.g., 1-12 µg/mL for a derivatization method).

-

Analysis: Proceed with the derivatization process (if required) and inject into the HPLC system.

Conclusion

The synthesis and characterization of Memantine hydrochloride require a blend of efficient chemical strategy and rigorous analytical validation. The described two-step synthesis from 1,3-dimethyladamantane offers a high-yield, safer, and more scalable alternative to older methods.[3][5] The subsequent characterization, employing a suite of spectroscopic and chromatographic techniques, provides a self-validating system that ensures the final active pharmaceutical ingredient meets the stringent identity, purity, and quality standards required for its clinical application.

References

- Journal of Military Pharmaco-Medicine. (2022). Synthesis of memantine hydrochloride by direct amination of 1-bromo-3,5-dimethyladamantane.

- ACS Omega. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.

- PubMed. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.

- PMC. (n.d.). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene.

- Benchchem. (n.d.). Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane.

- Benchchem. (2026). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications.

- Taylor & Francis. (2020). An Improved Synthesis of Memantine Hydrochloride.

- ChemicalBook. (n.d.). Memantine HCl synthesis.

- MDPI. (2024). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment.

- Asian Journal of Pharmaceutical Research. (n.d.). Development and Validation of Memantine Hydrochloride by RP-HPLC Method.

- Google Patents. (n.d.). WO2006076560A1 - Polymorphs of memantine hydrochloride.

- Walsh Medical Media. (2012). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor.

- Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

- Research Journal of Pharmacy and Technology. (2021). Formulation Development and In vitro Evaluation of Memantine Hydrochloride Fast Dissolving Oral Films employing different grades of Hydroxy Propyl Methyl Cellulose.

- Scribd. (n.d.). To Develop HPLC Method For The Assay of Memantine Hydrochloride Tablets Using Refractive Index (Ri) Detector.

- ResearchGate. (n.d.). Overlay of 1 H NMR spectra of memantine hydrochloride from tablets in....

- PubMed. (2016). Quantitation of memantine hydrochloride bulk drug and its tablet formulation using proton nuclear magnetic resonance spectrometry.

- ResearchGate. (n.d.). A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations | Request PDF.

- Google Patents. (n.d.). WO2009010806A1 - Assay methods for memantine.

- PMC. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.

- Sigma-Aldrich. (n.d.). Memantine hydrochloride (M9292) - Product Information Sheet.

- The Academic. (2024). Analytical Method Optimisation and Validation for NMDA Receptor Antagonist Memantine Hydrochloride by Using UV-Visible Double Be.

- International Journal of PharmTech Research. (n.d.). Compatibility studies of Memantine with selected excipients for formulation of sustained release nanoparticles.

- Journal of Pharmaceutical Research. (n.d.). Estimation of Memantine Hydrochloride Using Ultraviolet-Visible Spectrophotometry in Bulk Drug and Formulation.

- Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.

Sources

- 1. jmpm.vn [jmpm.vn]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

- 12. jopcr.com [jopcr.com]

- 13. rjptonline.org [rjptonline.org]

- 14. scribd.com [scribd.com]

- 15. theacademic.in [theacademic.in]

- 16. asianjpr.com [asianjpr.com]

- 17. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. WO2009010806A1 - Assay methods for memantine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Early Preclinical Studies of 2-Adamantanamine, N,N-dimethyl-, hydrochloride (Memantine)

Introduction: The Rationale for a Novel Neuroprotective Agent

The story of 2-Adamantanamine, N,N-dimethyl-, hydrochloride, more commonly known as Memantine, is rooted in the urgent need for effective therapies against neurodegenerative disorders. Initially synthesized in 1963, its therapeutic potential was not fully realized until decades later.[1] Memantine is a derivative of adamantane, a bulky, lipophilic, tricyclic hydrocarbon.[2] This unique structure is key to its pharmacological properties, allowing it to readily cross the blood-brain barrier.[3]

The primary driver for its preclinical exploration was the "glutamate hypothesis of neurodegeneration." Glutamate is the brain's principal excitatory neurotransmitter, essential for learning and memory.[4][5] However, its overactivation leads to a pathological process called excitotoxicity, where excessive calcium (Ca2+) influx through the N-methyl-D-aspartate (NMDA) receptor triggers neuronal damage and death.[4] This process is a key pathological feature in conditions like Alzheimer's disease.[6][7] Early drug development efforts sought a compound that could selectively block this pathological overactivation without disrupting normal, physiological synaptic transmission. Memantine emerged as a leading candidate to fill this role.[8]

Part 1: Unraveling the Mechanism of Action: A Tale of Two States

The therapeutic success of Memantine hinges on its unique mechanism of action as a low-affinity, uncompetitive, voltage-dependent NMDA receptor antagonist.[6][9] This is not simply a case of blocking a receptor; it is about modulating its function intelligently.

-

Uncompetitive Binding: Memantine only binds to the NMDA receptor when the channel is already open, meaning it has been activated by glutamate and its co-agonist, glycine. It binds within the ion channel pore at or near the magnesium (Mg2+) binding site.[1][9]

-

Voltage-Dependency: Under normal resting membrane potentials, the channel is blocked by Mg2+ ions. During brief, physiological activation (e.g., learning), the neuron depolarizes, the Mg2+ block is relieved, Ca2+ flows in, and Memantine, due to its low affinity and rapid off-rate, does not significantly interfere.[1]

-

Pathological Targeting: In pathological states, such as in Alzheimer's disease, chronic, low-level glutamate stimulation causes prolonged, partial depolarization. This is insufficient to strongly repel Mg2+ but allows a persistent, toxic influx of Ca2+. It is under these specific conditions that Memantine, with a higher affinity than Mg2+, can enter and block the channel, preventing the damaging Ca2+ cascade.[1][4][9]

This elegant mechanism allows Memantine to act as a "smart" blocker, preferentially inhibiting the prolonged, low-level activation characteristic of excitotoxicity while sparing the transient, high-level activation required for normal synaptic function.[4]

Signaling Pathway: NMDA Receptor Modulation

The following diagram illustrates the dual role of the NMDA receptor in physiological signaling versus pathological excitotoxicity and Memantine's point of intervention.

Caption: NMDA receptor states and Memantine's selective blockade.

Part 2: Foundational In Vitro Preclinical Assessment

The preclinical journey began with establishing Memantine's activity at the molecular and cellular levels. These in vitro studies were crucial for validating its mechanism of action and neuroprotective potential before moving into more complex living systems.

Target Engagement & Potency

The primary goal was to quantify Memantine's interaction with the NMDA receptor. Two key methodologies were employed:

-

Radioligand Binding Assays: These assays measure the affinity of a drug for its target. The choice of radioligand is critical. Instead of using a glutamate-site ligand, researchers often use a radiolabeled non-competitive antagonist like [3H]MK-801, which also binds within the channel pore. By measuring how effectively Memantine displaces [3H]MK-801, its inhibitory constant (Ki) or IC50 can be determined. This approach confirms that Memantine acts at the ion channel site.[10][11]

-

Electrophysiology (Patch-Clamp): This is the gold standard for studying ion channels. By applying a voltage clamp to a single neuron, researchers can hold the membrane potential constant and measure the electrical currents flowing through the NMDA receptor channels in response to glutamate application.[12] The addition of Memantine to the system allows for direct measurement of its channel-blocking properties, kinetics (how fast it blocks and unblocks), and voltage dependency. This technique was essential to prove that Memantine's block was more pronounced during the prolonged, slight depolarization seen in disease states.

| Assay Type | Key Parameter | Typical Value for Memantine | Reference |

| Radioligand Binding | IC50 (vs. NMDA receptor) | 0.5 - 1.5 µM | [13] |

| Electrophysiology | Channel Blockade | Effective at low µM concentrations | [14] |

Cellular Models of Excitotoxicity

With target engagement confirmed, the next logical step was to determine if this translated into a functional, neuroprotective effect in a cellular context.

-

Rationale: Primary neuronal cultures provide a biologically relevant system to model excitotoxicity. By exposing these cultures to high concentrations of NMDA or glutamate, researchers can induce massive Ca2+ influx and subsequent cell death, mimicking the damage seen in neurodegenerative diseases.[14]

-

Methodology: The neuroprotective capacity of Memantine is assessed by pre-treating the neuronal cultures with the drug before the excitotoxic insult. Cell viability is then measured using assays like lactate dehydrogenase (LDH) release (a marker of cell death) or MTT (a marker of metabolic activity). A reduction in LDH release or an increase in MTT signal in Memantine-treated cells compared to controls demonstrates neuroprotection.[15]

-

Cell Culture: Plate primary cortical neurons from embryonic day 18 (E18) rat pups onto poly-D-lysine coated 96-well plates. Maintain in culture for 10-14 days to allow for mature synaptic connections to form.

-

Pre-treatment: Replace the culture medium with a defined buffer. Add Memantine hydrochloride (dissolved in water) to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a "vehicle-only" control group. Incubate for 30 minutes. This step is crucial to ensure the drug is present before the insult.

-

Excitotoxic Insult: Add NMDA (e.g., 100 µM final concentration) to all wells except the "no-insult" control. Incubate for 20-30 minutes. The duration and concentration of NMDA must be optimized to induce ~50-70% cell death for a clear therapeutic window.

-

Washout & Recovery: Gently wash the cells with fresh, NMDA-free medium and return them to the incubator for 18-24 hours.

-

Quantify Cell Death: Assess cell viability using the LDH assay. Collect the supernatant and measure LDH activity according to the manufacturer's protocol. Higher LDH activity corresponds to greater cell death.

-

Data Analysis: Normalize the results. Set the "no-insult" control as 0% death and the "vehicle + NMDA" control as 100% death. Plot a dose-response curve for Memantine to determine its EC50 for neuroprotection.

Part 3: In Vivo Preclinical Efficacy Models

Demonstrating efficacy in a living organism is the critical bridge to clinical development. Animal models, while imperfect, are essential for evaluating a drug's potential in a complex physiological system that includes the blood-brain barrier, drug metabolism, and integrated neural circuits.[16][17]

Models of Acute Neurodegeneration (Stroke)

-

Rationale: Models of cerebral ischemia (stroke), such as the middle cerebral artery occlusion (MCAO) model in rats, create a condition of massive glutamate release in the affected brain region. This provides a robust test for an anti-excitotoxic agent.[8]

-

Methodology: In the MCAO model, a filament is temporarily inserted to block blood flow to a specific brain region. Memantine (or vehicle) is administered before, during, or after the ischemic event. After a set period (e.g., 24-72 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC stain) to measure the volume of infarcted (dead) tissue. A reduction in infarct size in the Memantine-treated group indicates a potent neuroprotective effect.[8]

Toxin-Induced Lesion and Cognitive Models

-

Rationale: To model the more chronic neurodegeneration seen in Alzheimer's, researchers use neurotoxins or pharmacological agents to induce specific deficits.[18] Scopolamine, a muscarinic antagonist, is widely used to induce a temporary amnesic state, providing a platform to test for cognitive enhancement.[19]

-

Methodology: Behavioral tests are paramount. The Morris water maze is a classic test of spatial learning and memory. A rat or mouse must learn the location of a hidden platform in a pool of opaque water, using spatial cues around the room.

-

Acquisition Phase: The animal is trained over several days to find the hidden platform. The time taken to find it (escape latency) is recorded.

-

Probe Trial: The platform is removed, and the time the animal spends searching in the correct quadrant is measured.

-

Drug Effect: In a scopolamine-induced amnesia model, the vehicle-treated animals show poor performance (long escape latencies, random searching in the probe trial). An effective nootropic agent like Memantine would be expected to ameliorate these deficits, resulting in improved performance closer to that of non-impaired animals.[13]

-

Sources

- 1. Memantine - Wikipedia [en.wikipedia.org]

- 2. jchr.org [jchr.org]

- 3. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 5. goodrx.com [goodrx.com]

- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Memantine HCl | 41100-52-1 [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Animal studies - Im2pact Consortium [im2pact.org]

- 18. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Pharmacokinetics and metabolism of Memantine hydrochloride

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Memantine Hydrochloride

Introduction

Memantine hydrochloride is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its mechanism of action is centered on the glutamatergic system, where it is postulated to block the effects of pathologically elevated glutamate levels that may contribute to neuronal dysfunction in Alzheimer's disease.[2][3] By binding preferentially to the NMDA receptor-operated cation channels, memantine modulates the prolonged influx of Ca2+ ions, a key factor in neuronal excitotoxicity, without significantly impairing normal synaptic transmission.[1][4] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of memantine, tailored for researchers, scientists, and drug development professionals.

Core Pharmacokinetic Profile

Memantine exhibits a predictable and linear pharmacokinetic profile over its therapeutic dose range.[3][5][6] It is characterized by high oral bioavailability, extensive distribution into tissues, minimal metabolism, and predominant elimination via the kidneys.[3][4][5] A long terminal half-life of 60 to 80 hours allows for stable steady-state concentrations with daily dosing.[1][4][5]

Data Summary: Key Pharmacokinetic Parameters

| Parameter | Value | Key Insights |

| Oral Bioavailability | ~100%[2][3][4][7] | Complete absorption, not affected by food.[3][4][5] |

| Time to Peak (Tmax) | 3 - 8 hours[2][3][5][7] | Rapid to moderate absorption rate. |

| Plasma Protein Binding | 45%[1][4][5][6] | Low binding suggests a low potential for displacement interactions.[2][5] |

| Volume of Distribution (Vd) | 9 - 11 L/kg[1][3][4][5] | Extensive tissue distribution, readily crosses the blood-brain barrier.[4] |

| Metabolism | Minimal[1][3][4][5] | Not significantly metabolized by the CYP450 enzyme system.[1][2][5][6] |

| Primary Excretion Route | Renal (Urine)[1][4][5] | 57-82% of the dose is excreted as an unchanged drug.[4][5][8] |

| Elimination Half-Life (t½) | 60 - 80 hours[1][3][4][5] | Long half-life contributes to a stable plasma concentration at a steady state. |

Detailed Pharmacokinetic and Metabolic Pathways

Absorption

Following oral administration, memantine hydrochloride is completely absorbed, with an absolute bioavailability of approximately 100%.[2][3][4][7] Peak plasma concentrations (Tmax) are achieved within 3 to 8 hours.[2][3][9] The absorption process is not influenced by the presence of food, allowing for dosing without regard to meals.[3][4][5][6] Pharmacokinetic studies have demonstrated linearity in the dose range of 10 to 40 mg.[3][4]

Distribution

Memantine is extensively distributed throughout the body, as indicated by its large mean volume of distribution of 9-11 L/kg.[1][3][4][5] This characteristic, coupled with its nature as a cationic amphiphilic substance, facilitates its passage across biological membranes, including the blood-brain barrier.[4][7] Plasma protein binding is low at 45%, which minimizes the risk of drug-drug interactions with highly protein-bound drugs like warfarin or digoxin.[2][4][5]

Metabolism

A key feature of memantine is its limited metabolism.[4][5] The hepatic microsomal CYP450 enzyme system does not play a significant role in its biotransformation, which is a critical factor in its low potential for metabolic drug-drug interactions.[1][2][5][6] The majority of an administered dose (57-82%) is excreted in the urine unchanged.[4][5][8] The remainder is converted into three main polar metabolites: the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine.[1][4][5][8] These metabolites possess minimal to no NMDA receptor antagonist activity and are not considered pharmacologically active.[1][5][8]

Caption: Metabolic fate of Memantine Hydrochloride.

Excretion

Memantine is eliminated predominantly through the kidneys.[1][4][5] Renal clearance involves active tubular secretion, likely mediated by cation transport proteins such as the organic cation transporter 2 (OCT2).[5][7] A crucial aspect of memantine's excretion is its dependence on urinary pH.[8] Alkaline urine (pH 8) can reduce renal clearance by as much as 80%, leading to drug accumulation and a potential increase in adverse effects.[3][5] Conversely, acidification of the urine accelerates its elimination.[1][8] The terminal elimination half-life is long, ranging from 60 to 80 hours.[1][3][4][5]

Caption: Key factors influencing the renal clearance of Memantine.

Pharmacokinetics in Special Populations

-

Renal Impairment: As memantine is primarily cleared by the kidneys, renal impairment significantly impacts its pharmacokinetics.[10] Exposure (AUC) increases and the elimination half-life is prolonged in patients with mild, moderate, and severe renal impairment compared to healthy subjects.[11][12][13] Dose adjustments are necessary for patients with severe renal impairment to avoid drug accumulation.[10][11][13]

-

Hepatic Impairment: Studies in subjects with moderate hepatic impairment (Child-Pugh Class B) showed no significant alteration in memantine's pharmacokinetics.[2][3][11] Therefore, dose adjustment is not typically required for mild or moderate hepatic impairment.[2][3] However, memantine has not been studied in patients with severe hepatic impairment and its use is not recommended in this population.[2][3]

Drug-Drug Interactions

The potential for drug-drug interactions with memantine is relatively low and is dictated by its ADME profile.

-

CYP450 System: Due to its minimal hepatic metabolism, interactions with drugs that inhibit or induce CYP450 enzymes are considered unlikely.[5][8][14] In vitro studies have shown only minimal inhibition of major CYP450 enzymes at clinically relevant concentrations.[5][8][15]

-

Renal Cationic System: Co-administration with drugs that utilize the same renal cationic transport system could potentially alter plasma levels of both agents.[3][6] This includes drugs like hydrochlorothiazide, cimetidine, ranitidine, metformin, and nicotine.[6]

-

Urinary pH Modifiers: The most clinically significant interactions involve drugs that alter urinary pH.[3] Agents that alkalinize the urine, such as carbonic anhydrase inhibitors or sodium bicarbonate, can substantially decrease memantine's renal clearance, leading to elevated plasma levels.[3][5][8]

Experimental Protocols

Protocol 1: Quantification of Memantine in Human Plasma via LC-MS/MS

This protocol outlines a standard approach for the sensitive quantification of memantine, essential for pharmacokinetic studies. The causality behind this choice is the high sensitivity and specificity of tandem mass spectrometry, which is necessary for accurately measuring drug concentrations in complex biological matrices.[16][17]

-

Sample Preparation (Self-Validation System):

-

To 100 µL of human plasma, add an internal standard (e.g., Memantine-d6) to account for variability during extraction.[17]

-

Perform liquid-liquid extraction (LLE) by adding an organic solvent (e.g., a mixture of diethyl ether and n-hexane).[17] This step selectively partitions the drug and internal standard from endogenous plasma components.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution for injection.

-

-

Chromatographic Separation:

-

Utilize a C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 × 75 mm, 3.5 µm).[17]

-

Employ an isocratic or gradient mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water), to achieve chromatographic separation from potential interferences.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both memantine and the internal standard in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method ensures accurate quantification.[17]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of spiked plasma standards.

-

Determine the concentration of memantine in unknown samples by interpolating their peak area ratios from the validated calibration curve.

-

Caption: Experimental workflow for a clinical pharmacokinetic study.

Protocol 2: In Vitro CYP450 Inhibition Assay

This protocol is designed to assess the potential of memantine to inhibit major cytochrome P450 enzymes, a cornerstone of drug-drug interaction screening. The choice to use human liver microsomes (HLM) provides a biologically relevant system containing a full complement of drug-metabolizing enzymes.

-

Incubation System (Self-Validation System):

-

Prepare an incubation mixture containing pooled human liver microsomes (HLM), a specific CYP450 probe substrate (e.g., bupropion for CYP2B6), and an NADPH-generating system (cofactor for CYP activity) in a phosphate buffer.[18][19]

-

Add varying concentrations of memantine (the potential inhibitor) to the system. Include a positive control inhibitor and a vehicle control (no inhibitor).

-

-

Reaction:

-

Pre-incubate the microsomes, buffer, and memantine at 37°C.

-

Initiate the metabolic reaction by adding the probe substrate.

-

Allow the reaction to proceed for a specified time within the linear range of metabolite formation.

-

Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile).

-

-

Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the amount of specific metabolite formed using LC-MS/MS.

-

-

Data Interpretation:

-

Calculate the rate of metabolite formation at each memantine concentration.

-

Plot the percent inhibition versus the logarithm of the memantine concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Further kinetic experiments can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[18][19]

-

Conclusion

The pharmacokinetic profile of memantine hydrochloride is highly favorable for its use in the management of moderate-to-severe Alzheimer's disease. Its high bioavailability, linear kinetics, and long half-life contribute to a predictable dose-response relationship. Critically, its minimal reliance on the CYP450 system for metabolism significantly reduces the potential for many common drug-drug interactions. The primary determinant of memantine clearance is renal function, with urinary pH being a key modifiable factor. This comprehensive understanding is vital for optimizing therapeutic strategies, managing patient care, and guiding future drug development efforts.

References

-

Memantine - Wikipedia. [Link]

-

Approval Labeling Text NDA 21-487 Page 1 Rx Only DESCRIPTION NAMENDA (memantine hydrochloride) is an orally active NMDA receptor - accessdata.fda.gov. [Link]

-

Memantine - StatPearls - NCBI Bookshelf. [Link]

-

Action and Clinical Pharmacology. [Link]

-

21-487 Namenda Bioequivalence Review Part 1 - accessdata.fda.gov. [Link]

-

MEMANTINE. [Link]

-

NAMENDA® (memantine hydrochloride) tablets, for oral use - RxAbbVie. [Link]

-

Namenda™ (Memantine) for Moderate-to-Severe Alzheimer's Disease. [Link]

-

Drugs interactions for Memantine Hydrochloride - PrescriberPoint. [Link]

-

The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers - PMC. [Link]

-

Taking memantine with other medicines and herbal supplements - NHS. [Link]

-

Memantine Interactions Checker - Drugs.com. [Link]

-

Memantine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

-

Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

Memantine: Uses & Dosage | MIMS Singapore. [Link]

-

Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC. [Link]

-

Memantine | C12H21N | CID 4054 - PubChem - NIH. [Link]

-

Memantine: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

-

Namenda (Memantine HCL) - RX List Database - Use Generic Or Medication Brand Name - GlobalRPH. [Link]

-

Statistical analysis of pharmacokinetic (PK) parameters of memantine in Studies I and II. [Link]

-

A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor - Walsh Medical Media. [Link]

-

Highly Sensitive LC-MS/MS Method for Determination of Memantine in Rat Plasma: Application to Pharmacokinetic Studies in Rats. [Link]

-

Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC. [Link]

-

Comparison of the different analytical methods used to quantify memantine. - ResearchGate. [Link]

-

Inhibitory effects of memantine on human cytochrome P450 activities: prediction of in vivo drug interactions - PubMed. [Link]

-

Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment - MDPI. [Link]

-

Does Namenda (Memantine) affect renal function? - Dr.Oracle. [Link]

-

Effect of renal impairment on the pharmacokinetics of memantine - PubMed. [Link]

-

Pharmacokinetic study of memantine in healthy and renally impaired subjects - PubMed. [Link]

-

Pharmacogenetics of Donepezil and Memantine in Healthy Subjects - MDPI. [Link]

-

Inhibitory effects of memantine on human cytochrome P450 activities: Prediction of in vivo drug interactions | Request PDF - ResearchGate. [Link]

-

List of cytochrome P450 modulators - Wikipedia. [Link]

Sources

- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Memantine - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. rxabbvie.com [rxabbvie.com]

- 7. The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacotherapy Update | Namenda⢠(Memantine) for Moderate-to-Severe Alzheimer's Disease [clevelandclinicmeded.com]

- 9. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. apotex.com [apotex.com]

- 12. Effect of renal impairment on the pharmacokinetics of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic study of memantine in healthy and renally impaired subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. drugs.com [drugs.com]

- 16. archives.ijper.org [archives.ijper.org]

- 17. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitory effects of memantine on human cytochrome P450 activities: prediction of in vivo drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Vitro Neuroprotective Properties of Memantine: A Technical Guide

Executive Summary & Mechanism of Action

Memantine is often categorized simply as an Alzheimer’s drug, but for the in vitro researcher, it represents a precision tool for dissecting excitotoxic cascades. Unlike high-affinity antagonists (e.g., MK-801) that permanently block the N-methyl-D-aspartate receptor (NMDAR), causing complete suppression of physiological signaling, Memantine acts as a low-affinity, uncompetitive, open-channel blocker .[1]

The "Fast-Off" Kinetic Theory

The neuroprotective efficacy of Memantine hinges on its kinetics. It binds to the Mg²⁺ site within the channel pore only when the channel is open. Crucially, its rapid off-rate (K_off) allows it to unbind during physiological depolarization, preserving normal synaptic transmission while blocking the prolonged, pathological Ca²⁺ influx associated with excitotoxicity.

-

Voltage-Dependency: Efficacy increases with hyperpolarization.

-

Concentration: The therapeutic window in vitro is narrow (1–10 µM). Concentrations >20 µM often result in non-specific effects or suppression of physiological LTP.

Visualization: The Open-Channel Block Mechanism

Caption: Memantine selectively blocks pathological, tonic NMDAR activation while unbinding rapidly during phasic, physiological events.

Experimental Models & Concentration Logic

Cell Models

-

Primary Cortical/Hippocampal Neurons (Rat/Mouse): The gold standard.

-

Maturity:[2] Must be used at DIV 10–14 (Days In Vitro). NMDAR expression peaks during this window. Immature neurons (< DIV 7) express predominantly GluN2B subunits and may not reflect adult excitotoxicity accurately.

-

-

Organotypic Slice Cultures: Preserves cytoarchitecture; ideal for chronic excitotoxicity studies.

-

SH-SY5Y / PC12: Not recommended for primary NMDAR studies unless transfected, as native NMDAR expression is low or inconsistent.

The Concentration "Sweet Spot"

Researchers often fail by overdosing. Memantine is not linear.

| Concentration | Effect Profile | Application |

| 1 µM | Minimal Effective Dose | Subtle neuroprotection; relevant to CSF levels. |

| 1–10 µM | Optimal Range | Robust protection against Glutamate/NMDA insults. |

| > 20 µM | Loss of Specificity | Blocks physiological transmission; potential off-target effects (e.g., 5-HT3, nAChR). |

| 100 µM | Toxic/Supraphysiological | Avoid. Mimics MK-801 behavior; induces apoptosis in some models. |

Validated Protocols

Protocol A: Glutamate-Induced Excitotoxicity (Primary Neurons)

Objective: Quantify neuroprotection against acute excitotoxic insult.[3][4][5][6]

Reagents:

-

Glutamate (100 µM) + Glycine (10 µM) OR NMDA (50–100 µM).

-

Memantine HCl (dissolved in water/PBS).

-

Readout: LDH Assay (Cytotoxicity) or Calcein-AM (Viability).[2]

Workflow:

-

Culture Preparation: Primary cortical neurons in 96-well plates at DIV 12.

-

Wash: Gently wash cells with Mg²⁺-free Locke’s buffer. Critical: Mg²⁺ blocks NMDARs; its removal is necessary to unmask excitotoxicity.

-

Pre-Treatment (Optional but recommended): Incubate with Memantine (1–10 µM) for 30 mins.[7]

-

Insult: Add Glutamate (100 µM) + Glycine (10 µM) in the presence of Memantine .

-

Note: If you wash Memantine out before adding Glutamate, protection will be lost due to fast off-rate kinetics. Co-application is mandatory.

-

-

Incubation: 24 hours at 37°C.

-

Quantification: Collect supernatant for LDH assay. Normalize to "Total Lysis" control (Triton X-100).

Protocol B: Microglial Neuroinflammation (Non-NMDAR Mechanism)

Recent evidence suggests Memantine exerts anti-inflammatory effects independent of neuronal NMDARs, specifically by inhibiting microglial activation.[7]

Workflow:

-

Model: Primary Microglial cultures or Neuron-Glia co-cultures.[7]

-

Induction: Lipopolysaccharide (LPS) stimulation (10–100 ng/mL).

-

Treatment: Co-treat with Memantine (1–10 µM).

-

Readouts:

-

NO Production: Griess Reagent assay on supernatant (24h).

-

TNF-α: ELISA quantification.

-

Mechanism: Memantine reduces intracellular ROS and inhibits the over-activation of microglia, preventing the release of pro-inflammatory factors.[7]

-

Advanced Signaling Pathways: BDNF & PI3K/Akt

Beyond simple channel blocking, Memantine upregulates Brain-Derived Neurotrophic Factor (BDNF), providing a secondary, long-term survival signal. This is mediated through the PI3K/Akt pathway and is distinct from its acute anti-excitotoxic effect.

Visualization: The Neurotrophic Cascade

Caption: Memantine-induced upregulation of BDNF and subsequent PI3K/Akt survival signaling.[7][8][9]

Data Summary: Comparative Efficacy

| Assay | Insult | Memantine IC50 / Effect | Notes |

| LDH Release | NMDA (100 µM) | ~2–5 µM | Complete protection at 10 µM. |

| MTT Assay | Aβ1-42 (3 µM) | Significant protection @ 5 µM | Prevents Aβ-induced mitochondrial toxicity. |

| ROS (DCFH-DA) | LPS (Microglia) | Dose-dependent reduction | Reduces microglial oxidative burst. |

| Fura-2 Ca²⁺ | Glutamate | Blocks sustained plateau | Spares transient Ca²⁺ spikes. |

References

-

Lipton, S. A. (2006).[7] Paradigm shift in neuroprotection: interrelation between neuroprotection and neurorestoration. Nature Reviews Neuroscience. Link

-

Parsons, C. G., et al. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology. Link

-

Wu, H. M., et al. (2009). Memantine upregulates BDNF and prevents dopamine deficits in SIV-infected macaques: a novel pharmacological action of memantine.[10][11] Neuropsychopharmacology. Link

-

Volbracht, C., et al. (2006). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European Journal of Neuroscience. Link

-

Kutzing, M. K., et al. (2012).[3] Protection from glutamate-induced excitotoxicity by memantine.[3][4][5][6][12] Annals of Biomedical Engineering. Link

-

Wei, Z., et al. (2016). Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments.[13] Behavioural Brain Research. Link

Sources

- 1. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. researchgate.net [researchgate.net]

- 4. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BDNF Therapeutic Mechanisms in Neuropsychiatric Disorders [mdpi.com]

- 10. Memantine upregulates BDNF and prevents dopamine deficits in SIV-infected macaques: a novel pharmacological action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Privileged Structure in Neuroscience Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has carved a unique and significant niche in the landscape of neuroscience drug discovery. Its distinctive three-dimensional structure and favorable physicochemical properties have made it a "privileged scaffold," leading to the development of several successful central nervous system (CNS) drugs. This technical guide provides a comprehensive overview of the discovery and development of adamantane derivatives in neuroscience, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. From the pioneering antiviral turned anti-Parkinsonian agent, amantadine, to the cornerstone Alzheimer's disease therapeutic, memantine, this guide will delve into the scientific journey of these molecules. Furthermore, it will explore the expanding horizons of adamantane chemistry, including the development of novel derivatives targeting other key players in neurological disorders such as P2X7 and sigma-1 receptors. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and detailed, actionable protocols to accelerate innovation in this promising area of medicinal chemistry.

The Adamantane Advantage: Physicochemical Properties and Historical Perspective

First isolated from crude oil in 1933, adamantane's cage-like structure, reminiscent of a diamond fragment, bestows upon it a unique combination of properties that are highly advantageous for CNS drug design. Its high lipophilicity facilitates penetration of the blood-brain barrier (BBB), a critical hurdle for any neuro-theranostic agent. The rigidity of the adamantane nucleus provides a stable anchor for pharmacophoric groups, allowing for precise spatial orientation and interaction with biological targets. Moreover, this rigid scaffold is exceptionally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles and longer in vivo half-lives.